Lipophilicity-Driven CNS Drug Design: LogP Comparison of 4-(Piperidin-4-yl)aniline vs. 4-(Piperidin-4-yl)phenol
4-(Piperidin-4-yl)aniline exhibits a calculated LogP of 2.6458, which falls within the optimal range for CNS drug candidates (LogP 2–4). In contrast, its direct phenol analog, 4-(piperidin-4-yl)phenol, has a substantially lower XLogP of approximately 1.7, representing a ~0.95 log unit difference [1] [2]. This corresponds to an approximately 9-fold lower octanol-water partition coefficient for the phenol analog, which can reduce passive membrane permeability and alter brain-to-plasma ratios of final drug candidates. The quantitative LogP advantage of the aniline scaffold is particularly relevant for neuroscience and pain research programs where CNS exposure is a critical selection criterion.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 2.6458 (4-(Piperidin-4-yl)aniline free base) |
| Comparator Or Baseline | XLogP = 1.7 (4-(Piperidin-4-yl)phenol, CAS 62614-84-0) |
| Quantified Difference | ΔLogP ≈ 0.95 log units; approximately 9-fold higher lipophilicity for the aniline scaffold |
| Conditions | Calculated/predicted values from chemical databases (Molbase, Kuujia) |
Why This Matters
The ~9-fold higher lipophilicity of the aniline scaffold directly informs CNS drug candidate selection, as LogP values in the 2–4 range correlate with improved passive blood-brain barrier permeability.
- [1] Molbase. 4-(4-Aminophenyl)piperidine. LogP: 2.6458. View Source
- [2] Kuujia. 4-(Piperidin-4-yl)phenol. CAS 62614-84-0. XLogP: 1.7. View Source
